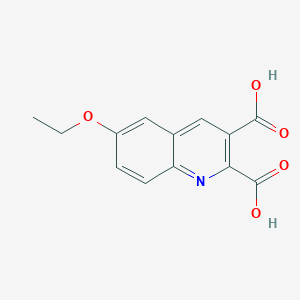

6-Ethoxyquinoline-2,3-dicarboxylic acid

CAS No.: 948289-74-5

Cat. No.: VC16932780

Molecular Formula: C13H11NO5

Molecular Weight: 261.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948289-74-5 |

|---|---|

| Molecular Formula | C13H11NO5 |

| Molecular Weight | 261.23 g/mol |

| IUPAC Name | 6-ethoxyquinoline-2,3-dicarboxylic acid |

| Standard InChI | InChI=1S/C13H11NO5/c1-2-19-8-3-4-10-7(5-8)6-9(12(15)16)11(14-10)13(17)18/h3-6H,2H2,1H3,(H,15,16)(H,17,18) |

| Standard InChI Key | AWLUPZWELMOPGF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O |

Introduction

Structural and Chemical Identity

6-Ethoxyquinoline-2,3-dicarboxylic acid is a quinoline derivative substituted with an ethoxy group at the 6-position and two carboxylic acid functional groups at the 2- and 3-positions. While precise molecular data from peer-reviewed sources remain limited, structural analogs such as 6-ethylquinoline-2,3-dicarboxylic acid (CAS 92513-46-7) provide a basis for comparison . The ethyl analog has a molecular formula of C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol . Substituting the ethyl group with an ethoxy moiety (OCH₂CH₃) likely increases polarity and hydrogen-bonding capacity, altering solubility and reactivity.

Synthesis and Manufacturing

The synthesis of quinoline-2,3-dicarboxylic acid derivatives typically involves multi-step reactions. A patented method for quinoline-2,3-dicarboxylic acid production involves:

-

Oxidation of N-substituted-3-anilinosuccinimide in an inert solvent to form 3-anilino-N-substituted-maleimide .

-

Reaction with dimethylformamide dimethylacetal (2+ molar equivalents) or Vilsmeier reagent (dimethylformamide + POCl₃) in dichloromethane under reflux .

-

Cyclization with polyphosphoric acid at 130–145°C to yield acridinimide intermediates .

-

Hydrolysis with aqueous base followed by acidification to precipitate the dicarboxylic acid .

For 6-ethoxyquinoline-2,3-dicarboxylic acid, the starting aniline derivative would likely incorporate an ethoxy group, introducing steric and electronic effects that may require optimized reaction conditions.

Physicochemical Properties

While experimental data for the ethoxy variant are scarce, inferences can be drawn from analogs:

The ethoxy group’s oxygen atom enhances hydrophilicity, potentially improving aqueous solubility compared to the ethyl analog.

Biological Activities and Applications

Quinoline derivatives are renowned for their pharmacological potential, though specific studies on 6-ethoxyquinoline-2,3-dicarboxylic acid remain unpublished in peer-reviewed literature. General activities of analogous compounds include:

-

Antimicrobial Effects: Quinoline-carboxylic acids often disrupt microbial cell membranes or enzyme systems .

-

Metal Chelation: The dicarboxylate groups enable coordination with transition metals, forming complexes with applications in catalysis or materials science .

Comparative Analysis with Structural Analogs

The ethoxy group’s electronic effects distinguish it from alkyl-substituted quinolines:

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods for ethoxy group introduction.

-

Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.

-

Coordination Chemistry: Exploring metal complex formation for catalytic or therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume